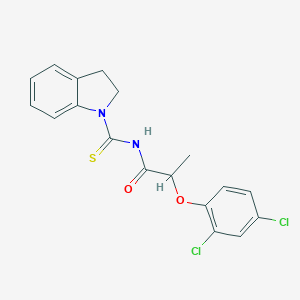![molecular formula C18H14N2O2S2 B467428 N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 642956-57-8](/img/structure/B467428.png)
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide, also known as PPhCTT, is a compound consisting of a thiophene ring with a carbamothioyl group and a 4-phenoxyphenyl group attached to it. It has a molecular formula of C18H14N2O2S2 and an average mass of 354.446 Da .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process is carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is characterized by a thiophene ring with a carbamothioyl group and a 4-phenoxyphenyl group attached to it. The molecular weight of the compound is 354.4g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide include three successive direct lithiations and a bromination reaction starting from thiophene . These lithiation reactions are carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, based on the reactivity of the electrophile .Physical And Chemical Properties Analysis
N-[(4-Phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide has a molecular formula of C18H14N2O2S2 and an average mass of 354.446 Da . Its mono-isotopic mass is 354.049683 Da .Mécanisme D'action
Target of Action
Similar thiophene-2-carboxamide derivatives have been found to interact with various proteins and enzymes .
Mode of Action
It’s known that thiophene-2-carboxamide derivatives can exhibit antioxidant and antibacterial activities . The compound’s interaction with its targets likely results in changes to the target’s function, potentially inhibiting its activity .
Result of Action
Similar compounds have demonstrated significant inhibition activity, suggesting potential antimicrobial effects .
Propriétés
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(16-7-4-12-24-16)20-18(23)19-13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZNWNLZQKZIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)
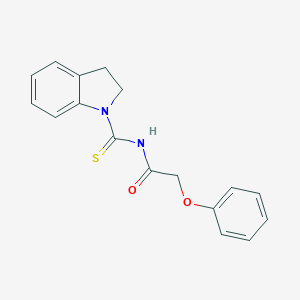
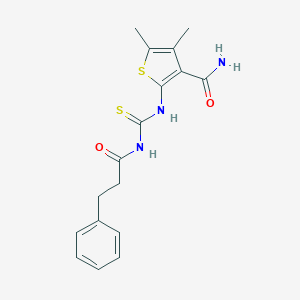
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
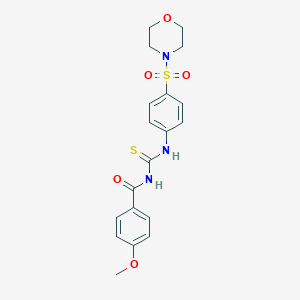
![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)
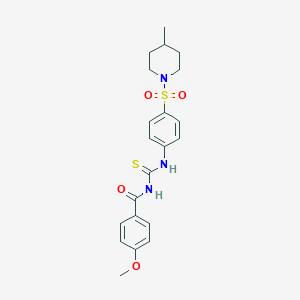
![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)
